5-Chloro-2-hydroxy-3-iodobenzoic acid
Overview
Description
5-Chloro-2-hydroxy-3-iodobenzoic acid is an organic compound with the molecular formula C7H4ClIO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-3-iodobenzoic acid typically involves the iodination of 5-chloro-2-hydroxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-hydroxy-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the hydroxyl group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones.
Scientific Research Applications
5-Chloro-2-hydroxy-3-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and halogen substituents play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or interact with DNA, leading to its observed biological effects.
Comparison with Similar Compounds
- 2-Chloro-5-iodobenzoic acid
- 5-Iodosalicylic acid
- 2-Iodobenzoic acid
Comparison: 5-Chloro-2-hydroxy-3-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential applications. For instance, the presence of both chlorine and iodine atoms can enhance its antimicrobial properties compared to compounds with only one halogen substituent.
Biological Activity
5-Chloro-2-hydroxy-3-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of chlorine and iodine substituents on a benzoic acid framework. Its molecular formula is , and its structure includes hydroxyl and carboxylic acid functional groups, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Interactions : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes due to the reactive nature of its functional groups, potentially inhibiting enzymatic activity.
- Hydrogen Bonding : The hydroxyl group enhances solubility and reactivity through hydrogen bonding, which may influence the compound's interaction with biological targets .
- Halogen Effects : The presence of chlorine and iodine alters the electronic properties of the compound, affecting its reactivity and interaction with biological molecules.
Antimicrobial Activity
Recent studies have indicated that derivatives of iodobenzoic acids exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The antibacterial activity is often enhanced by the presence of halogens, which can increase lipophilicity and improve membrane penetration .
Case Studies
- Antimicrobial Efficacy : A study focusing on halogenated benzoic acids found that certain derivatives exhibited potent antimicrobial effects comparable to established antibiotics. These findings highlight the potential for developing new antimicrobial agents based on this chemical scaffold .
- Analgesic Activity Evaluation : In a comparative study, derivatives showed superior analgesic activity in animal models, indicating that modifications to the benzoic acid structure could enhance therapeutic efficacy. The study employed various in vivo tests to assess pain relief capabilities .
Research Findings Summary
Properties
IUPAC Name |
5-chloro-2-hydroxy-3-iodobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFVPSQQCQZHMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.